molecular formula C7H18N2O B14006289 1-Amino-2-(diethylamino)-2-propanol CAS No. 5349-16-6

1-Amino-2-(diethylamino)-2-propanol

Cat. No.: B14006289
CAS No.: 5349-16-6
M. Wt: 146.23 g/mol
InChI Key: QZZKDGZZTSNTHY-UHFFFAOYSA-N
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Description

1-Amino-2-(diethylamino)-2-propanol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of both an amino group and a hydroxyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-(diethylamino)-2-propanol can be synthesized through several methods. One common approach involves the reaction of diethylamine with epichlorohydrin, followed by the addition of ammonia. The reaction conditions typically require a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-(diethylamino)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: It can be reduced to form simpler amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-Amino-2-(diethylamino)-2-propanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can act as a precursor for the synthesis of biologically active compounds.

    Industry: The compound is used in the production of various chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 1-Amino-2-(diethylamino)-2-propanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

    1-Amino-2-propanol: Lacks the diethylamino group, making it less versatile in certain reactions.

    2-Amino-2-methyl-1-propanol: Has a different substitution pattern, affecting its reactivity and applications.

    Diethylaminoethanol: Similar in structure but with different functional groups, leading to distinct chemical properties.

Uniqueness: 1-Amino-2-(diethylamino)-2-propanol is unique due to the presence of both the diethylamino and hydroxyl groups, which confer specific reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

5349-16-6

Molecular Formula

C7H18N2O

Molecular Weight

146.23 g/mol

IUPAC Name

1-amino-2-(diethylamino)propan-2-ol

InChI

InChI=1S/C7H18N2O/c1-4-9(5-2)7(3,10)6-8/h10H,4-6,8H2,1-3H3

InChI Key

QZZKDGZZTSNTHY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)(CN)O

Origin of Product

United States

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